molecular formula C10H12O4 B14715345 4H-Pyran-3-carboxylic acid, 2,6-dimethyl-4-oxo-, ethyl ester CAS No. 23066-91-3

4H-Pyran-3-carboxylic acid, 2,6-dimethyl-4-oxo-, ethyl ester

Cat. No.: B14715345
CAS No.: 23066-91-3
M. Wt: 196.20 g/mol
InChI Key: GHFLJPFGOBABDY-UHFFFAOYSA-N
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Description

4H-Pyran-3-carboxylic acid, 2,6-dimethyl-4-oxo-, ethyl ester is an organic compound belonging to the pyran family. This compound is characterized by a pyran ring with carboxylic acid and ester functional groups, making it a versatile molecule in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyran-3-carboxylic acid, 2,6-dimethyl-4-oxo-, ethyl ester typically involves the condensation of appropriate aldehydes and ketones in the presence of acid catalysts. One common method involves the reaction of 2,6-dimethyl-4-oxo-4H-pyran-3-carboxylic acid with ethanol under acidic conditions to form the ethyl ester derivative .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, ensuring efficient conversion of reactants to the final product.

Chemical Reactions Analysis

Types of Reactions

4H-Pyran-3-carboxylic acid, 2,6-dimethyl-4-oxo-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are used for introducing halogen atoms.

Major Products Formed

    Oxidation: 2,6-dimethyl-4-oxo-4H-pyran-3-carboxylic acid.

    Reduction: 2,6-dimethyl-4-oxo-4H-pyran-3-carbinol.

    Substitution: Halogenated derivatives of the pyran ring.

Scientific Research Applications

4H-Pyran-3-carboxylic acid, 2,6-dimethyl-4-oxo-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4H-Pyran-3-carboxylic acid, 2,6-dimethyl-4-oxo-, ethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes and receptors in biological systems. The pyran ring structure allows for specific binding interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-Pyran-3-carboxylic acid, 2,6-dimethyl-4-oxo-, ethyl ester is unique due to its specific substitution pattern on the pyran ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 2,6-dimethyl-4-oxopyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-4-13-10(12)9-7(3)14-6(2)5-8(9)11/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFLJPFGOBABDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=CC1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10448035
Record name 4H-Pyran-3-carboxylic acid, 2,6-dimethyl-4-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23066-91-3
Record name 4H-Pyran-3-carboxylic acid, 2,6-dimethyl-4-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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